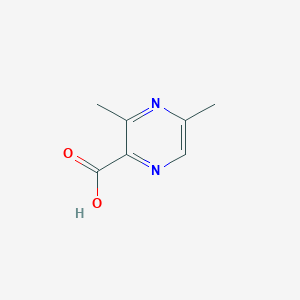

3,5-Dimethylpyrazine-2-carboxylic acid

描述

3,5-Dimethylpyrazine-2-carboxylic acid: is an organic compound with the molecular formula C7H8N2O2 It belongs to the class of pyrazine derivatives, which are known for their aromatic heterocyclic structure containing nitrogen atoms at positions 1 and 4

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . Another method involves the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst at elevated temperatures .

Industrial Production Methods: Industrial production of this compound typically involves the use of fixed bed reactors and catalysts such as gamma-Al2O3, with active components like metallic oxides of manganese, vanadium, titanium, and strontium . The reaction conditions are carefully controlled to optimize yield and purity.

化学反应分析

Types of Reactions: 3,5-Dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.

Reduction: Specific reducing agents and conditions for this compound are less documented but can involve standard reduction protocols for carboxylic acids.

Substitution: Substitution reactions can occur at the methyl groups or the carboxylic acid group, depending on the reagents and conditions used.

Major Products: The major products formed from these reactions include various substituted pyrazines and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

3,5-Dimethylpyrazine-2-carboxylic acid is characterized by its molecular formula and a unique structure that includes a pyrazine ring with two methyl groups and a carboxylic acid functional group. This configuration contributes to its chemical reactivity and potential applications.

Food Science Applications

DMCA is utilized in the food industry primarily as a flavoring agent. Pyrazines, including DMCA, are known for their roasted, nutty flavors, making them valuable in enhancing the sensory profile of various food products. The compound can be produced through various synthesis methods, including enzymatic pathways that mimic natural processes occurring during cooking or fermentation.

Flavor Enhancement

- Roasted Flavors : DMCA contributes to the roasted notes in coffee, chocolate, and other foods. Its presence enhances the overall flavor complexity, making it sought after in the formulation of flavorings.

- Natural Occurrence : Pyrazines are naturally formed during the Maillard reaction, which occurs when amino acids and sugars are heated together. This reaction is crucial in developing flavors in cooked foods.

Pharmaceutical Applications

The pharmaceutical potential of DMCA and related pyrazine derivatives has been explored in several studies. Pyrazines are noted for their biological activities, including antimicrobial and antitumor properties.

Antimicrobial Activity

Research indicates that certain pyrazine derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds similar to DMCA have shown effectiveness against bacteria and fungi, suggesting potential use in developing new antimicrobial agents.

Biochemical Research

In biochemical research, DMCA serves as an important intermediate in synthesizing other compounds. Its role as a building block in organic synthesis allows researchers to explore new chemical pathways and develop novel materials.

Synthesis of Other Compounds

DMCA can be used as a precursor for synthesizing various alkylpyrazines through both chemical and enzymatic methods. This versatility makes it valuable in synthetic organic chemistry.

Case Studies

Several case studies illustrate the applications of DMCA:

- Flavoring Agents : A study published in the Journal of Agricultural and Food Chemistry highlighted the use of pyrazine derivatives in enhancing coffee flavors through controlled roasting processes. The findings suggest that optimizing roasting conditions can increase the concentration of desirable pyrazines like DMCA .

- Antimicrobial Studies : Research conducted on related pyrazine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that DMCA could potentially contribute to developing new antimicrobial formulations .

作用机制

The mechanism of action of 3,5-Dimethylpyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation with glucuronides or sulfates . These transformations can affect its bioavailability and activity. The specific molecular targets and pathways involved in its action are still under investigation.

相似化合物的比较

2,5-Dimethylpyrazine: Known for its flavor and aroma properties, commonly found in roasted foods.

Tetramethylpyrazine: Found in fermented soybeans, with a characteristic fermented smell.

2,3-Diethyl-5-methylpyrazine: Plays a role in the aroma of roasted coffee.

Uniqueness: Its carboxylic acid group provides additional functionality compared to other similar pyrazine derivatives, making it valuable in synthetic chemistry and industrial applications .

生物活性

3,5-Dimethylpyrazine-2-carboxylic acid (DMPCA) is a compound belonging to the pyrazine family, known for its distinctive flavor and potential biological activities. This article explores its synthesis, metabolic pathways, biological effects, and relevant research findings.

This compound has the molecular formula and a molecular weight of 152.15 g/mol. It is structurally characterized by a pyrazine ring with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position .

The synthesis of DMPCA can occur through various biochemical pathways, notably involving amino acids such as L-threonine. Research indicates that Bacillus subtilis can produce DMPCA when cultured under conditions rich in L-threonine, utilizing enzymes such as L-threonine-3-dehydrogenase (TDH) in the process .

Metabolic Pathways

DMPCA is often produced as a metabolite during the breakdown of dietary components, particularly from coffee consumption. Studies have shown that DMPCA, along with other dimethylpyrazines, can be detected in human urine after coffee intake, indicating its role as a dietary biomarker .

The metabolic pathway for DMPCA involves its formation from intermediates such as 2,5-dimethylpyrazine (DMP) through enzymatic reactions that may include decarboxylation and oxidation processes . The presence of specific enzymes in gut microbiota also plays a crucial role in converting dietary compounds into bioactive metabolites like DMPCA.

Antioxidant Activity

Research has highlighted the antioxidant properties of DMPCA. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage. In vitro studies suggest that DMPCA exhibits significant radical-scavenging activity, contributing to its potential health benefits .

Flavor Compound

DMPCA is recognized for its role as a flavor enhancer in food products. Its unique aroma profile enhances sensory experiences in various culinary applications. The compound's sensory attributes have made it a subject of interest in food chemistry and flavor science .

Potential Health Implications

Emerging studies suggest that compounds like DMPCA may influence metabolic processes related to energy expenditure and lipid metabolism. For instance, some research indicates that alkylpyrazines can impact lipid storage and mobilization in adipose tissues . However, further studies are needed to elucidate these mechanisms fully.

Case Studies and Research Findings

- Urinary Biomarkers of Coffee Consumption

- Synthesis Pathway Elucidation

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3,5-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTHZBYYZUTCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700239 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946493-27-2 | |

| Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to the flavor compound 2,3,5-trimethylpyrazine after we consume it in coffee?

A1: Research suggests that when you drink coffee containing 2,3,5-trimethylpyrazine, your body metabolizes it into several compounds. One of the major metabolites detected in urine after coffee consumption is 3,5-dimethylpyrazine-2-carboxylic acid. [] This means your body chemically modifies the original flavor compound, likely affecting how it's processed and eventually eliminated.

Q2: How did the researchers identify and measure this compound in urine?

A2: The researchers used a combination of techniques to identify and quantify the metabolites of 2,3,5-trimethylpyrazine. They first synthesized putative metabolites, including this compound, and characterized them using nuclear magnetic resonance and mass spectroscopy. These synthesized compounds served as standards for comparison. Then, they analyzed urine samples from coffee drinkers using a technique called stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). This highly sensitive method allowed them to specifically detect and measure the levels of this compound in the urine samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。